tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its molecular formula is C11H18N2O3, and it is often used as a reagent in organic synthesis .
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate involves several steps. One common method includes the reaction of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires a base, such as sodium hydride, and a solvent, like dimethylformamide, to facilitate the formation of the spirocyclic structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. For example, as an MCH-1R antagonist, it binds to the melanin concentrating hormone receptor, inhibiting its activity and thereby modulating physiological processes related to appetite and energy balance . The compound’s spirocyclic structure allows for unique interactions with these targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the position of functional groups, leading to different reactivity and applications.
tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate: This compound is used in similar synthetic applications but has different solubility and stability properties.
The uniqueness of this compound lies in its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H18N2O3 |
---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
tert-butyl 2-oxo-1,7-diazaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-5-4-11(7-13)6-8(14)12-11/h4-7H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
NAJUIQDLFBLDBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.